1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Catalog No.
S2701334
CAS No.
1706014-01-8
M.F
C22H20ClN3O2
M. Wt
393.87
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]p...

CAS Number

1706014-01-8

Product Name

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.87

InChI

InChI=1S/C22H20ClN3O2/c23-19-8-1-2-9-20(19)25-12-14-26(15-13-25)22(27)17-6-5-7-18(16-17)28-21-10-3-4-11-24-21/h1-11,16H,12-15H2

InChI Key

HNGYTBLYTHQLKT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4

solubility

not available

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and a 3-(pyridin-2-yloxy)benzoyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

  • The piperazine ring might interact with receptors in the central nervous system, potentially leading to psychoactive effects [].
  • The combination of benzoyl and chlorophenyl moieties could contribute to various interactions depending on their positioning, such as anti-inflammatory or analgesic effects [].
  • The chlorine atom might raise concerns about potential environmental impact or halogenated byproduct formation during synthesis.
  • Standard laboratory safety practices should be followed when handling any unknown organic compound.

  • Formation of the Piperazine Core: This is achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
  • Substitution with the 2-Chlorophenyl Group: The piperazine core is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2-chlorophenyl group.
  • Introduction of the 3-(Pyridin-2-yloxy)benzoyl Group: This step involves coupling the intermediate with 3-(pyridin-2-yloxy)benzoic acid or its derivatives, often utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has been studied for its potential interactions with biological macromolecules, particularly in the context of therapeutic applications. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, making it a candidate for further investigation in drug development. The compound's mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity and influencing various biological pathways.

The synthesis methods for this compound are multi-step processes that can vary based on the desired purity and yield. The common synthetic route includes:

  • Piperazine Formation: Reacting ethylenediamine with dihaloalkanes.
  • Chlorophenyl Substitution: Using 2-chlorobenzoyl chloride under basic conditions.
  • Coupling Reaction: Employing coupling agents to introduce the pyridin-2-yloxy group.

These steps highlight the complexity involved in synthesizing this compound, requiring careful control of reaction conditions to achieve optimal results.

1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has diverse applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules.
  • In Biology: The compound is studied for its potential interactions with biological targets, contributing to research on new therapeutic agents.
  • In Medicine: Investigated for anti-inflammatory and anti-cancer activities, it holds promise for future drug development.
  • In Industry: Utilized in creating new materials with specific properties, such as polymers and coatings.

Research into the interaction studies of 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine indicates that it may interact with various biological targets, potentially inhibiting certain enzymes by binding to their active sites. This modulation of enzyme activity could lead to significant therapeutic effects, although detailed studies are required to elucidate specific interactions and pathways involved.

Several compounds share structural similarities with 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine. Here are some notable examples:

Compound NameStructureKey Features
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazineStructureA designer drug known for its potent dopamine reuptake inhibition.
1-(4-Chlorophenyl)-4-piperazineStructureRelated to various psychoactive effects; often studied in pharmacology.
1-(4-Fluorophenyl)-4-piperazineStructureExhibits different pharmacological profiles compared to chlorinated analogs.

Uniqueness

The uniqueness of 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. Its dual functionality—incorporating both a piperazine core and distinct aromatic substituents—positions it as a versatile candidate for further research into therapeutic applications.

XLogP3

4.4

Dates

Last modified: 08-16-2023

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